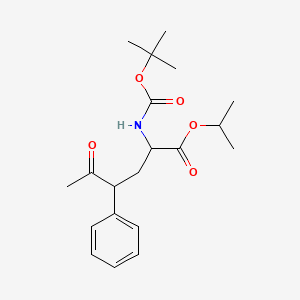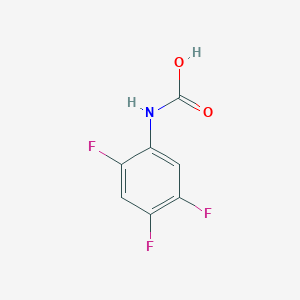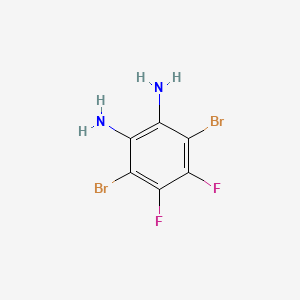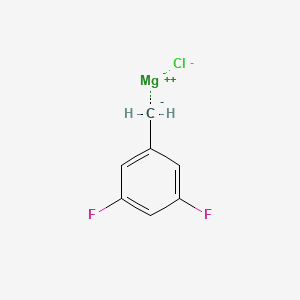![molecular formula C8H7FN2 B6358206 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256808-74-8](/img/structure/B6358206.png)
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 3rd position on the pyrrolo[2,3-b]pyridine core. It is an important intermediate in pharmaceutical and chemical research due to its unique structural properties and potential biological activities .
作用機序
Target of Action
The primary target of 5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound acts as an inhibitor to FGFR, thereby disrupting these signaling pathways .
Biochemical Pathways
The compound’s interaction with FGFR affects the FGF–FGFR axis, which is involved in various signal transduction pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially disrupt these pathways and halt the progression of these cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro studies have shown that the compound can inhibit cancer cell proliferation and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cancer cells .
生化学分析
Biochemical Properties
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine has been found to interact with FGFRs, which are key players in various biological processes, including tissue development, cell proliferation and migration, and angiogenesis . The nature of these interactions involves the binding of the compound to the receptor, leading to the inhibition of the FGFR kinase .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to FGFRs, leading to the inhibition of the FGFR kinase . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits potent FGFR inhibitory activity .
Metabolic Pathways
Given its interaction with FGFRs, it is likely that it plays a role in the metabolic pathways regulated by these receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-1H-pyrrolo[2,3-b]pyridine with methylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
科学的研究の応用
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group at the 3rd position, which may affect its biological activity and chemical reactivity.
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with the methyl group at the 4th position, leading to different steric and electronic effects.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde:
Uniqueness
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct steric and electronic properties.
特性
IUPAC Name |
5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKDGKZBLKTHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran](/img/structure/B6358134.png)





![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)







